molecular formula C₂₀H₂₂N₆O₅ B1144508 4-脱氟拉替格拉韦 CAS No. 1193687-87-4

4-脱氟拉替格拉韦

货号 B1144508
CAS 编号: 1193687-87-4
分子量: 426.43
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of raltegravir, and by extension its derivatives like 4-Defluoro raltegravir, involves complex chemical processes aimed at introducing or modifying functional groups to achieve desired pharmacological properties. The synthesis is focused on optimizing yield, purity, and the pharmacokinetic profile of the compound (Summa et al., 2008).

Molecular Structure Analysis

The molecular structure of raltegravir is characterized by its ability to inhibit the HIV-1 integrase enzyme, a key player in the viral replication process. Modifications such as defluorination can alter the drug's interaction with the integrase enzyme, potentially affecting its efficacy and resistance profile. Structural analyses contribute to understanding how such modifications impact the drug's mechanism of action and resistance patterns (Hare et al., 2011).

Chemical Reactions and Properties

Raltegravir undergoes metabolic processes primarily involving glucuronidation, mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). Modifications in the raltegravir structure, such as the introduction or removal of fluorine atoms, could influence its metabolic pathway, potentially affecting the drug's clearance and overall pharmacokinetic profile. Understanding these chemical reactions and properties is crucial for optimizing the drug's efficacy and safety profile (Wenning et al., 2009).

Physical Properties Analysis

The physical properties of raltegravir, including solubility, stability, and formulation characteristics, are crucial for its development and clinical use. Modifications to its structure, such as those seen in 4-Defluoro raltegravir, could significantly impact these properties, influencing drug delivery methods, shelf life, and patient compliance. Analyzing these properties is essential for drug formulation and administration considerations (Iwamoto et al., 2008).

Chemical Properties Analysis

The chemical properties of raltegravir, including reactivity, stability under various conditions, and interactions with biological molecules, are fundamental to its function as an HIV integrase inhibitor. Investigating how modifications like defluorination affect these properties is vital for assessing the drug's efficacy, safety, and resistance profile. Such analyses guide the optimization of raltegravir and its derivatives for clinical use (Zhao et al., 2014).

科学研究应用

拉替格拉韦简介

拉替格拉韦是首个获批的人类免疫缺陷病毒 1 型 (HIV-1) 整合酶抑制剂,靶向 HIV-1 整合的链转移步骤。其主要应用是治疗 HIV-1 感染者 (希克斯和古利克,2009).

药代动力学和代谢

拉替格拉韦在尿液 (32%) 和粪便 (51%) 中大量吸收、代谢和排泄。其主要的代谢途径是葡萄糖醛酸化,主要是通过 UDP-葡萄糖醛酸转移酶 1A1 (UGT1A1) (卡萨洪等人,2007).

临床试验和与其他 HIV 药物的比较

在临床试验中,拉替格拉韦显示出有效的抗病毒活性,并且耐受性良好。其疗效已与其他 HIV 药物(如多替拉韦)进行比较,证明了其在 HIV-1 治疗选择中的重要性 (拉菲等人,2013).

影响代谢的遗传和酶促因素

UGT1A1 多态性的存在会影响拉替格拉韦的药代动力学。具有不同基因型的个体在拉替格拉韦的血浆浓度中表现出差异,尽管这些差异在临床上并不显着,并且不需要剂量调整 (温宁等人,2009).

药物发现和开发

拉替格拉韦的发现和开发涉及专注于 HIV-1 链转移 (ST) 抑制剂,导致了对 HIV 整合酶催化的链转移过程具有有效抑制作用的化合物的进化。该研究为 HIV-1 感染的治疗做出了重大贡献 (徐等人,2011).

药物-药物相互作用和代谢

拉替格拉韦与其他药物(如阿扎那韦和利福平)的相互作用已被研究,以了解其在联合治疗中的药代动力学。这些相互作用会影响拉替格拉韦的血浆水平,影响其疗效和安全性 (岩本等人,2008).

长期疗效和安全性

长期研究评估了拉替格拉韦在 HIV 感染管理中的疗效和安全性,证实了其在美国和欧洲 HIV 治疗指南中作为优选一线药物的作用 (利德克等人,2014).

安全和危害

While specific safety and hazard data for 4-Defluoro raltegravir is not available, similar compounds like Raltegravir can cause serious eye damage, respiratory irritation, and are suspected of damaging the unborn child .

未来方向

Integrase inhibitors like 4-Defluoro raltegravir are an important new class in the arsenal of antiretroviral drugs. They have shown great promise in clinical trials, achieving high rates of virological suppression even in those with limited treatment options .

属性

IUPAC Name

N-[2-[4-(benzylcarbamoyl)-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O5/c1-11-24-25-17(31-11)16(29)23-20(2,3)19-22-13(14(27)18(30)26(19)4)15(28)21-10-12-8-6-5-7-9-12/h5-9,27H,10H2,1-4H3,(H,21,28)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAAUZDDPLHEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Defluoro raltegravir

CAS RN

1193687-87-4
Record name 4-Defluoro raltegravir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193687874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DEFLUORO RALTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW9D8B48NG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。